![molecular formula C7H12Cl2N2O2S B1522979 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride CAS No. 1258649-92-1](/img/structure/B1522979.png)
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride
Overview
Description
“2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1258649-92-1 . It has a molecular weight of 259.16 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H12Cl2N2O2S . The InChI Code is 1S/C7H10N2O2S.2ClH/c8-2-1-6-9-5(4-12-6)3-7(10)11;;/h4H,1-3,8H2,(H,10,11);2*1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 259.16 . It is stored at room temperature .Scientific Research Applications
Inhibition of Advanced Glycosylation
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride: has been identified as a compound that can inhibit advanced glycosylation . Advanced glycosylation end-products (AGEs) are proteins or lipids that become glycated after exposure to sugars and are implicated in various diseases such as diabetes and Alzheimer’s. The compound’s ability to prevent the formation of AGEs makes it a potential therapeutic agent for managing and researching these conditions.
Pharmaceutical Preparations
This compound and its derivatives are used in pharmaceutical preparations. They serve as active compounds in medications designed to control and prevent defects or disorders caused by non-enzymatic glycosylation . This application is particularly relevant in the development of treatments for complications arising from diabetes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , potentially influencing its interaction with its targets.
Biochemical Pathways
Compounds containing a thiazole ring have been reported to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c8-2-1-6-9-5(4-12-6)3-7(10)11;;/h4H,1-3,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHLVKUJKKFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCN)CC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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